molecular formula C16H10O7 B1682273 Wedelolactone CAS No. 524-12-9

Wedelolactone

Cat. No.: B1682273
CAS No.: 524-12-9
M. Wt: 314.25 g/mol
InChI Key: XQDCKJKKMFWXGB-UHFFFAOYSA-N
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Description

Wedelolactone is an organic chemical compound classified as a coumestan . . Its chemical structure is 7-methoxy-5,11,12-trihydroxycoumestan, which belongs to the coumestan family. Now, let’s explore its various aspects:

Mechanism of Action

Target of Action

Wedelolactone, a natural compound extracted from the herbal medicine Eclipta alba, has been found to interact with several molecular targets. The primary targets include TGF-β1/Smad signaling pathway , EZH2-EED interaction , and NF-κB-mediated gene transcription . These targets play crucial roles in various cellular processes, including cell proliferation, migration, invasion, and apoptosis .

Mode of Action

This compound exhibits its effects by interacting with its targets and inducing changes in their activities. It inhibits the proliferation, migration, and invasion of cancer cells by exhibiting concentration-dependent inhibition of p-Smad2/3 . It also disrupts the EZH2-EED interaction in vitro, leading to the degradation of PRC2 core components . Furthermore, it blocks the phosphorylation and degradation of IκBα , thereby inhibiting NF-κB-mediated gene transcription .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the TGF-β1/Smad signaling pathway , which is crucially involved in the growth and metastasis of breast cancer . It also inhibits the PRC2-dependent cancer by disrupting the EZH2-EED interaction . Moreover, it inhibits NF-κB-mediated gene transcription by blocking the phosphorylation and degradation of IκBα .

Pharmacokinetics

It’s known that this compound is metabolized in rat plasma due to hydrolysis, open-ring lactone, methylation, demethylation, and glucuronidation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It inhibits the proliferation, migration, and invasion of cancer cells . It also induces the degradation of PRC2 core components and modulates the expression of PRC2 downstream targets and cancer-related genes . Furthermore, it blocks NF-κB-mediated gene transcription in cells . In diabetes, it shows the inhibition of α-glucosidase and α-amylase, suggesting an effect on postprandial hyperglycemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV-B exposure has been found to improve the yield of this compound in Eclipta alba . Additionally, heavy metal stress with CuSO4 has been shown to enhance the this compound content in in vitro-grown plantlets .

Biochemical Analysis

Biochemical Properties

Wedelolactone interacts with various enzymes, proteins, and other biomolecules. It has been recognized as a key anti-oxidant with both specific regulator and inhibitor of major drug targetable proteins in human chronic diseases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells, as well as the downstream products, including nitric oxide (NO), prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α) . It also regulates lipid metabolism and improves hepatic steatosis partly by AMPK activation and up-regulation of expression of PPARα/LPL and LDLR .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It enhances osteoblastogenesis through induction of JNK- and ERK-mediated BMP2 expression and Smad1/5/8 phosphorylation . It also inhibits LPS-induced NF-κB p65 activation via the degradation and phosphorylation of IκB-α and subsequent translocation of the NF-κB p65 subunit to the nucleus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. For instance, it significantly inhibited the protein expression levels of iNOS and COX-2 in LPS-stimulated cells, as well as the downstream products, including NO, PGE2 and TNF-α .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound (2.5 nM) significantly increased the blastocyst formation rate, mitochondrial activity, and proliferation ability while reducing the reactive oxygen species accumulation, apoptosis, and autophagy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It enhances osteoblastogenesis through the Wnt/GSK3β/β-catenin signaling pathway and suppresses RANKL-induced osteoclastogenesis through the NF-κB/c-fos/NFATc1 pathway .

Subcellular Localization

It has been observed that this compound is mainly localized in the cytosol and significantly less in the nuclei .

Preparation Methods

Isolation from Natural Sources: Wedelolactone was first isolated by Govindachari and colleagues in 1956 from the plant Wedelia calendulacea. It can also be extracted from Eclipta alba .

Synthetic Routes: While natural extraction remains the primary source, synthetic routes for this compound have been explored. detailed synthetic methods are not widely documented.

Chemical Reactions Analysis

Reactivity: Wedelolactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: Substituents can be introduced at different positions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various alkylating agents or halogens.

Major Products: The specific products formed during these reactions depend on reaction conditions and substrates. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Wedelolactone’s uniqueness lies in its specific properties and interactions. While I don’t have a comprehensive list of similar compounds, further exploration could reveal related molecules.

Properties

IUPAC Name

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCKJKKMFWXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200408
Record name Wedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-12-9
Record name Wedelolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wedelolactone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Wedelolactone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name WEDELOLACTONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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